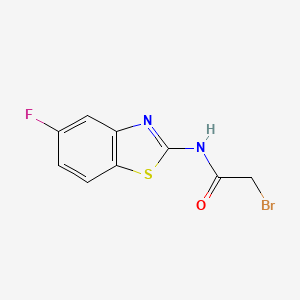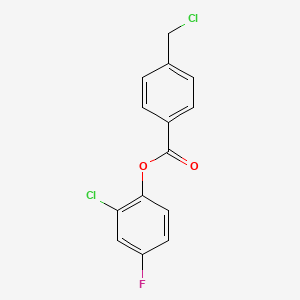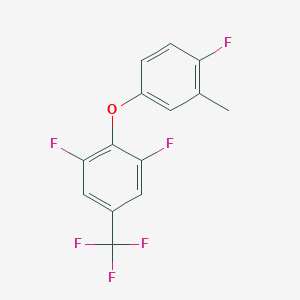
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene, also known as DCPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been widely used in scientific research due to its potential applications in various fields. It has been studied in the fields of cancer research, neurobiology, and pharmacology. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been found to inhibit the activity of a specific protein, called TRPC5, which plays a crucial role in cancer cell proliferation and migration. Therefore, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been identified as a potential anti-cancer drug candidate. In neurobiology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been shown to modulate the activity of TRPC5 channels, which are involved in synaptic plasticity and memory formation. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has also been studied in pharmacology, where it has been found to have anti-inflammatory effects.
Mécanisme D'action
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene exerts its effects by inhibiting the activity of TRPC5 channels, which are calcium-permeable ion channels that are involved in various physiological processes. TRPC5 channels are overexpressed in cancer cells, and their activity is associated with cancer cell proliferation and migration. By inhibiting the activity of TRPC5 channels, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene can prevent cancer cell growth and metastasis. In neurobiology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene modulates the activity of TRPC5 channels, which are involved in synaptic plasticity and memory formation. In pharmacology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been found to have anti-inflammatory effects by inhibiting the activity of TRPC5 channels in immune cells.
Biochemical and Physiological Effects
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been shown to have significant effects on cellular and physiological processes. It inhibits the activity of TRPC5 channels, which are involved in calcium signaling, cell proliferation, and migration. In cancer cells, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene inhibits the activity of TRPC5 channels, leading to decreased cancer cell proliferation and migration. In neurobiology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene modulates the activity of TRPC5 channels, which are involved in synaptic plasticity and memory formation. In pharmacology, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has been found to have anti-inflammatory effects by inhibiting the activity of TRPC5 channels in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has several advantages for lab experiments. It is a potent and selective inhibitor of TRPC5 channels, making it an ideal tool for studying the role of TRPC5 channels in various physiological processes. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene is also relatively easy to synthesize, making it more accessible for scientific research. However, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene also has potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene has significant potential for future research and development. One possible direction is the optimization of 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene synthesis to increase yield and purity. Another direction is the development of 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene derivatives with improved solubility and selectivity. 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene can also be used as a tool for studying the role of TRPC5 channels in various physiological processes. Furthermore, 1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene can be developed as a potential anti-cancer drug candidate or as a therapeutic agent for neurodegenerative diseases.
Propriétés
IUPAC Name |
1,3-difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c1-7-4-9(2-3-10(7)15)21-13-11(16)5-8(6-12(13)17)14(18,19)20/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIDQUVKSVGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2-(4-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)
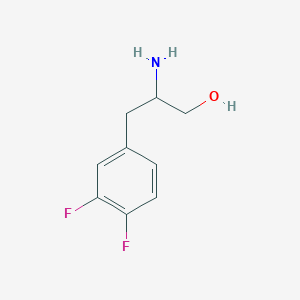

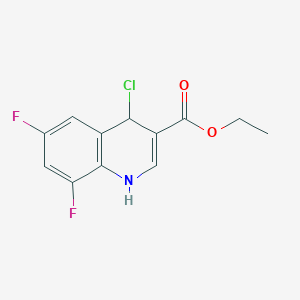
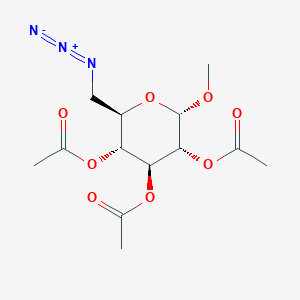


![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)

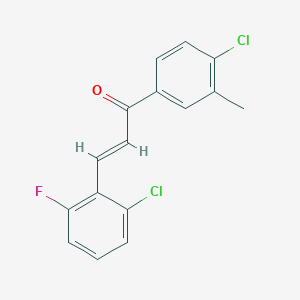
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)
